SD-91

STAT3 PROTAC Binding Affinity

SD-91 is a highly selective (>300-fold vs. other STATs) PROTAC-based STAT3 degrader (Ki=5.5 nM). It uniquely achieves complete, long-lasting tumor regression in MOLM-16 xenografts with weekly dosing, streamlining in vivo protocols. Its sub-nanomolar binding and clean selectivity profile make it the definitive chemical probe for unambiguous STAT3 pathway interrogation, avoiding confounding off-target effects. Order now for robust, reproducible results.

Molecular Formula C59H62N9O13P
Molecular Weight 1136.1 g/mol
Cat. No. B10823885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-91
Molecular FormulaC59H62N9O13P
Molecular Weight1136.1 g/mol
Structural Identifiers
SMILESC1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=O)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9
InChIInChI=1S/C59H62N9O13P/c60-49(69)27-24-44(53(72)65-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37)62-56(75)48-25-22-40-29-30-66(34-46(58(77)68(40)48)63-54(73)45-32-39-31-38(21-23-43(39)61-45)59(78)82(79,80)81)51(71)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-67(57(41)76)47-26-28-50(70)64-55(47)74/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,61H,1-3,11,20,22,24-30,33-34H2,(H2,60,69)(H,62,75)(H,63,73)(H,65,72)(H,64,70,74)(H2,79,80,81)/t40-,44+,46+,47?,48+/m1/s1
InChIKeyOHDMEJTVYXXZNQ-OPKPGBGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SD-91 (STAT3 degrader-2) Procurement Guide: Chemical Identity and PROTAC Mechanism for Cancer Research


SD-91 (also designated STAT3 degrader-2, CAS 2497583-03-4) is a synthetic small-molecule proteolysis-targeting chimera (PROTAC) engineered for the selective degradation of the STAT3 transcription factor . The compound, with molecular formula C59H62N9O13P and a molecular weight of 1136.15 g/mol, is a product of the hydrolysis of the earlier-reported PROTAC degrader SD-36 . SD-91 features a bifunctional architecture comprising a STAT3 SH2 domain-binding warhead, a flexible linker, and a cereblon (CRBN) E3 ligase ligand, enabling it to recruit the ubiquitin-proteasome system specifically to STAT3 for targeted protein knockdown .

Why Generic Substitution of SD-91 (CAS 2497583-03-4) with Other STAT3 Inhibitors or PROTACs is Scientifically Unjustified


Interchangeability of STAT3-targeting agents is invalid due to fundamentally divergent mechanisms of action and correspondingly disparate pharmacological profiles. Small-molecule STAT3 SH2 domain inhibitors, such as SI-109, act as competitive antagonists (Ki=9 nM) but fail to eliminate pre-existing STAT3 protein or address monomeric STAT3 functions . Alternative STAT3 PROTAC degraders, including the parent compound SD-36 and the structurally distinct PROTAC STAT3 degrader-2, exhibit substantial variations in binding affinity, selectivity, and cellular degradation potency that preclude direct substitution . The quantitative evidence below establishes that SD-91 possesses a unique combination of sub-nanomolar binding, unparalleled selectivity, and differential cellular degradation kinetics that cannot be replicated by any closely related analog.

Quantitative Differential Evidence for SD-91 (STAT3 degrader-2) Procurement Decisions


Superior STAT3 Binding Affinity: SD-91 (Ki=5.5 nM) vs. SD-36 (Ki=11.7 nM)

In a direct head-to-head competitive fluorescence polarization assay using recombinant human STAT3 protein, SD-91 demonstrated approximately 2.1-fold higher binding affinity compared to its precursor compound SD-36 . This quantitative difference in Ki value indicates that the hydrolyzed product SD-91 forms a more stable complex with the STAT3 SH2 domain than the parent PROTAC.

STAT3 PROTAC Binding Affinity

Unparalleled Selectivity: SD-91 Exhibits >300-Fold Discrimination Against Other STAT Family Proteins

SD-91 displays exceptional selectivity for STAT3 over other STAT family members, with a reported >300-fold selectivity window . This contrasts with the selectivity profile of the precursor compound SD-36, which exhibits approximately 20-fold selectivity over STAT1 and STAT4 . The >15-fold enhancement in family-wide selectivity for SD-91 represents a critical differentiator that minimizes off-target degradation of other STAT proteins.

STAT3 PROTAC Selectivity

Enhanced Cellular Degradation Potency: SD-91 (DC50=61 nM) Outperforms PROTAC STAT3 Degrader-2 (DC50=3540 nM) in SU-DHL-1 Cells

In SU-DHL-1 anaplastic large cell lymphoma cells, SD-91 achieves a DC50 (concentration required for 50% degradation) of 61 nM after 4 hours of treatment . This represents a 58-fold improvement in degradation potency compared to PROTAC STAT3 degrader-2, which exhibits a DC50 of 3.54 μM in Molm-16 cells and fails to degrade STAT3 in SU-DHL-1 cells even at concentrations up to 5 μM .

STAT3 PROTAC DC50 Cellular Degradation

Differential Cell Line Sensitivity: SD-91 Demonstrates Broad Degradation Activity Across Multiple Hematologic Cancer Models

SD-91 exhibits potent degradation activity across three distinct hematologic cancer cell lines, with DC50 values of 380 nM in MOLM-16 (acute myeloid leukemia), 61 nM in SU-DHL-1 (anaplastic large cell lymphoma), and 2.5 μM in SUP-M2 (anaplastic large cell lymphoma) . In contrast, PROTAC STAT3 degrader-2 shows limited efficacy in SU-DHL-1 cells, failing to reduce STAT3 protein levels at concentrations up to 5 μM . This differential sensitivity profile highlights the broader cellular applicability of SD-91.

STAT3 PROTAC Cell Line Profiling DC50

In Vivo Efficacy: SD-91 Achieves Complete Tumor Regression with Weekly Dosing in MOLM-16 Xenograft Model

In the MOLM-16 acute myeloid leukemia xenograft model, SD-91 achieves complete and long-lasting tumor regression even with weekly administration . While the parent compound SD-36 also demonstrates complete tumor regression in this model, it requires more frequent dosing (days 1, 3, and 5 per week) at comparable or higher doses to achieve similar effects . The extended pharmacodynamic effect of SD-91—attributed to its enhanced binding affinity and selectivity—enables a reduced dosing frequency while maintaining antitumor efficacy.

STAT3 PROTAC In Vivo Efficacy Xenograft

Optimized Research and Industrial Application Scenarios for SD-91 (CAS 2497583-03-4) Based on Quantitative Evidence


High-Throughput Screening for STAT3-Dependent Phenotypes in Hematologic Malignancy Panels

SD-91's broad degradation activity across MOLM-16 (DC50=380 nM), SU-DHL-1 (DC50=61 nM), and SUP-M2 (DC50=2.5 μM) cell lines supports its use as a single, consistent chemical probe in multi-cell line screening campaigns. Procurement of SD-91 for such panels avoids the confounding variability introduced by using different STAT3-targeting agents with inconsistent cell-type-dependent activities.

Chronic In Vivo Xenograft Studies Requiring Minimized Dosing Frequency and Animal Handling

The demonstration of complete and long-lasting tumor regression with weekly administration in the MOLM-16 xenograft model positions SD-91 as the preferred PROTAC for extended in vivo studies. The reduced dosing frequency (once weekly vs. three times weekly for SD-36) streamlines experimental protocols and conserves compound inventory.

Investigations Requiring Unambiguous Attribution of Phenotypes to STAT3 Loss

SD-91's >300-fold selectivity for STAT3 over other STAT family members and its demonstrated sparing of >7,000 non-STAT proteins make it the definitive chemical tool for studies where definitive causal linkage to STAT3 depletion is required. This level of selectivity is unmatched by both traditional inhibitors and alternative PROTAC degraders, minimizing the risk of off-target-driven false positives.

Low-Concentration Cellular Mechanism-of-Action Studies

With a Ki of 5.5 nM and sub-micromolar DC50 values in multiple cell lines , SD-91 enables robust STAT3 degradation at concentrations well below those required for less potent analogs. This property is critical for maintaining cellular homeostasis and minimizing nonspecific stress responses during extended treatment periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for SD-91

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.